

# Commercial Suppliers and Application Notes for Lyciumamide B

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For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of commercial suppliers for **Lyciumamide B**, alongside detailed application notes and experimental protocols. Due to a lack of specific research published exclusively on **Lyciumamide B**, the experimental data and protocols provided herein are based on studies conducted with the closely related compound, Lyciumamide A. Researchers should consider this information as a starting point for their investigations and adapt the protocols as necessary for **Lyciumamide B**.

## **Commercial Suppliers of Lyciumamide B**

**Lyciumamide B** is available from several commercial suppliers. Purity levels are generally high, though pricing and availability can vary. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.



Supplier	Purity	Available Quantities	Price (USD)	Notes
Biosynth	Not specified	10 mg, 25 mg, 50 mg	\$740.90 (10 mg), \$1,208.00 (25 mg), \$1,933.00 (50 mg)	Prices are subject to change. A minimum order value of \$250 may apply.
ChemFaces	≥98%	5mg, 10mg, 20mg and more	Inquiry required	Offers packaging according to customer requirements.
BioCrick	High Purity (confirmed by NMR)	5mg, 10mg, 20mg, 50mg, 100mg, 500mg, 1g	Inquiry required	
Real-Gene Labs	>98%	5mg (Minimum Order Quantity)	Inquiry required	
MedchemExpres s	Not specified	Not specified	Not specified	Listed as a natural product.

# Application Notes: Neuroprotective Effects of Lyciumamides

Note: The following application notes are based on research conducted on Lyciumamide A.

Lyciumamides, phenolic amides isolated from the fruit of Lycium barbarum, have demonstrated significant neuroprotective properties in preclinical studies. Lyciumamide A has been shown to protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor overactivation. This protective effect is attributed to its ability to attenuate neuronal damage, reduce the release of lactate dehydrogenase (LDH), and increase cell viability.



The proposed mechanism of action for Lyciumamide A involves the suppression of intracellular calcium influx and the reduction of reactive oxygen species (ROS) production triggered by NMDA. Furthermore, Western blot analyses have indicated that Lyciumamide A may modulate signaling pathways involving p-NR2B, p-CaMKII, p-JNK, and p-p38. These findings suggest that Lyciumamides could be valuable research tools for investigating neurodegenerative diseases and developing novel therapeutic strategies.

## **Experimental Protocols**

Note: These protocols are adapted from studies on Lyciumamide A and should be optimized for **Lyciumamide B**.

## Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a Lyciumamide compound against NMDA-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

#### Materials:

- SH-SY5Y cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lyciumamide B (or A)
- N-methyl-D-aspartate (NMDA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit



96-well plates

#### Procedure:

- Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment:
  - Pre-treat the cells with varying concentrations of Lyciumamide B for 2 hours.
  - Following pre-treatment, expose the cells to 1 mM NMDA for 30 minutes to induce neurotoxicity.
- Assessment of Cell Viability (MTT Assay):
  - After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
  - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 490 nm using a microplate reader.
- Assessment of Cytotoxicity (LDH Assay):
  - Collect the cell culture supernatant.
  - Measure the LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

### **Protocol 2: Western Blot Analysis of Signaling Pathways**

This protocol outlines the procedure for analyzing the effect of a Lyciumamide compound on key signaling proteins involved in neuroprotection.



#### Materials:

- SH-SY5Y cells
- Lyciumamide B (or A)
- NMDA
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-NR2B, anti-p-CaMKII, anti-p-JNK, anti-p-p38, and corresponding total protein antibodies)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Treat SH-SY5Y cells with Lyciumamide B and/or NMDA as described in Protocol 1.
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.



- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein from each sample on SDS-PAGE gels.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash
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